Enantiomeric Excess Requirements for (R,R)-Formoterol Synthesis
The (R)-enantiomer is the required chiral building block for synthesizing (R,R)-formoterol tartrate, a potent β₂-adrenoceptor agonist. In the reported synthetic route, the (R)-alcohol is coupled to produce the (R,R)-diastereomer. Any contamination with the (S)-enantiomer would lead to the formation of the inactive (S,R)-diastereomer, reducing the overall pharmacological efficacy . While no direct comparative enantiomeric excess data for this specific building block is publicly available, the pharmacopoeial standard for (R,R)-formoterol mandates an enantiomeric purity of ≥99.5% for the active enantiomer, implying that the intermediate must meet similarly stringent criteria [1].
| Evidence Dimension | Enantiomeric purity required for active pharmaceutical ingredient (API) synthesis |
|---|---|
| Target Compound Data | ≥98% chemical purity (vendor specification); enantiomeric excess not specified |
| Comparator Or Baseline | Racemic 1-(4,4-dimethylcyclohexyl)ethanol or (S)-enantiomer would produce mixed diastereomers |
| Quantified Difference | Inferred: only the (R)-enantiomer yields the pharmacologically active (R,R)-formoterol; racemic input would yield at most 50% active diastereomer |
| Conditions | Synthesis of (R,R)-formoterol tartrate via coupling with (R)-1-(4-methoxyphenyl)propan-2-amine derivative |
Why This Matters
For API manufacturers, using the wrong enantiomer leads to a 50% yield loss in the best case and a complete batch failure in the worst, directly impacting cost-of-goods and regulatory compliance.
- [1] European Pharmacopoeia 10.0. Formoterol fumarate dihydrate. Monograph 01/2008:1741. Enantiomeric purity specification for (R,R)-formoterol. View Source
